The compound trifluoromethanesulfonyl imide, denoted as CF3SO2NHSO2F, is a fluorinated sulfonamide that has garnered attention in various fields, particularly in organic synthesis and materials science. As a member of the family of sulfonyl imides, it features a trifluoromethyl group which imparts unique properties to the compound, including high thermal stability and strong electrophilic characteristics.
CF3SO2NHSO2F can be sourced from various chemical databases and patents that detail its synthesis and applications. Notably, PubChem lists it under the compound ID 45378297, providing a comprehensive overview of its properties and classifications . Additionally, patents related to its synthesis offer insights into its production methods and potential applications .
CF3SO2NHSO2F is classified as a sulfonamide and an imide, specifically a fluorinated sulfonamide. Its structure includes a trifluoromethyl group, which is significant for its reactivity and stability. This classification places it among compounds that exhibit unique chemical behavior due to the presence of fluorine atoms.
The synthesis of CF3SO2NHSO2F typically involves several methods, with one notable approach being the reaction of fluorosulfonyl chloride with amines or other nucleophiles in controlled conditions. The synthesis can be performed in an autoclave to facilitate high-pressure reactions, which often yield better results in terms of purity and yield.
The molecular structure of CF3SO2NHSO2F consists of:
This arrangement contributes to its unique properties, including high polarity and reactivity.
CF3SO2NHSO2F participates in various chemical reactions typical of sulfonamides and imides. Key reactions include:
The mechanism by which CF3SO2NHSO2F exerts its chemical effects typically involves the formation of reactive intermediates that can participate in further transformations. For instance, upon nucleophilic attack at the sulfur atom, the compound can generate sulfonyl radicals or other reactive species.
Research indicates that the reactivity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group, enhancing electrophilicity and facilitating subsequent reactions
Relevant data about these properties can be found in chemical databases and literature focusing on perfluorinated compounds .
CF3SO2NHSO2F finds applications in several scientific fields:
Electrochemical fluorination (ECF) enables direct perfluorination of sulfur-containing precursors under controlled potentials. The synthesis of trifluoromethyl sulfuryl fluoride (CF3SO2F) from methanesulfonyl fluoride (CH3SO2F) exemplifies this approach, involving sequential electrochemical dehydration and fluorination stages [1]. Key process parameters include:
Table 1: Electrochemical Fluorination Reactor Parameters
Stage | Voltage (V) | Temperature (°C) | Key Reactants | Product Output |
---|---|---|---|---|
HF Dehydration | 4.0–8.2 | -10 to 10 | Wet HF | Anhydrous HF |
CH3SO2F Dehydration | 4.0–8.2 | 0 to 40 | Wet CH3SO2F | Anhydrous CH3SO2F |
Fluorination | 5–30 mA/cm² | 0 to 30 | CH3SO2F in HF | CF3SO2F/H2/HF mixture |
Halogen exchange (Finkelstein reaction) converts chlorosulfonyl or bromosulfonyl groups to fluorosulfonyl derivatives via nucleophilic substitution (SN2). This equilibrium-driven process favors fluorination using excess fluoride sources in polar aprotic solvents [3] [7]. Key mechanisms include:
Table 2: Halogen Exchange Conditions for Sulfonyl Fluorides
Substrate | Reagent System | Solvent | Temperature (°C) | Application Scope |
---|---|---|---|---|
R–Cl/R–Br | NaI/KI | Acetone | 60 | Aliphatic sulfonyl halides |
Aryl–Cl | CuI/diamine | DMSO | 100 | Aromatic chlorides |
R–F | Me3SiI/KF | THF | 25 | Low-reactivity fluorides |
Imide salts (e.g., CF3SO2N-SO2F) form via deprotonation of sulfonamide precursors using strong bases. Protecting sensitive functional groups during lithiation is critical:
The conversion of chlorosulfonyl (–SO2Cl) to fluorosulfonyl (–SO2F) groups is pivotal in synthesizing CF3SO2NHSO2F precursors. Efficiency depends on substrate electronics, fluoride source, and catalysis:
Table 3: Chlorosulfonyl-to-Fluorosulfonyl Conversion Efficiency
Substrate Type | Reagent | Catalyst | Yield (%) | Key Limitation |
---|---|---|---|---|
Alkyl–SO2Cl | KF | None | 90–95 | High temperature (120°C) |
Aryl–SO2Cl | KF | CuI | 60–70 | Dehalogenation side reactions |
Aryl–SO2Cl | CsF | NiBr2/P(nBu)3 | 80–85 | Oxygen sensitivity |
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